

# Animal models for studying Dihydrosesamin in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
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# Section 1: Dihydromyricetin (DHM)

Dihydromyricetin (DHM), a natural flavonoid, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. In vivo studies in various animal models have been instrumental in elucidating its therapeutic potential.

# Application Notes: In Vivo Effects of Dihydromyricetin Neurodegenerative Diseases

DHM has shown promise in animal models of Alzheimer's, Parkinson's, and Huntington's diseases. It is reported to improve cognitive function, reduce neuroinflammation, and protect against neuronal loss.[1][2][3]

Table 1: Summary of DHM In Vivo Effects in Neurodegenerative Disease Models



Animal Model	Disease Model	DHM Dosage	Key Quantitative Outcomes	Reference
APP/PS1 Transgenic Mice	Alzheimer's Disease	1 mg/kg, i.p. for 4 weeks	Decreased number of activated microglia in hippocampus and cortex.	[4]
TG-SwDI Transgenic Mice	Alzheimer's Disease	2 mg/kg, orally for 3 months	Reduced brain levels of soluble and insoluble Aβ42.	[2]
Aβ <sub>1–42</sub> -injected Rats	Alzheimer's Disease	100-200 mg/kg for 21 days	Decreased serum and hippocampal levels of IL-1β, IL-6, and TNF-α.	[1]
MPTP-induced Mice	Parkinson's Disease	Not specified	Decreased dopaminergic neuronal loss.	[1]
3-NP Rat Model	Huntington's Disease	10 mg/kg/day for 5 days	Increased striatal metabolic rate and SOD activity; decreased malondialdehyde	

# **Inflammation**

DHM exhibits potent anti-inflammatory properties in various animal models of acute and chronic inflammation.

Table 2: Summary of DHM In Vivo Effects in Inflammation Models



Animal Model	Disease Model	DHM Dosage	Key Quantitative Outcomes	Reference
Rats	Carrageenan- induced paw edema	250 mg/kg	Significant reduction in paw edema at 2-4 hours post-carrageenan injection.	[5]
Weaned Piglets	LPS-induced intestinal injury	Not specified	Alleviation of jejunum mucosa damage.	[6]
Growing-finishing Pigs	Dietary supplementation	0.03% of diet	Increased jejunal activities of T- AOC, CAT, and GSH-Px; decreased MDA levels.	[7]

# Cancer

In vivo studies using xenograft models have demonstrated the anti-tumor effects of DHM against various cancers.

Table 3: Summary of DHM In Vivo Effects in Cancer Models



Animal Model	Disease Model	DHM Dosage	Key Quantitative Outcomes	Reference
Nude Mice	Hepatocellular Carcinoma (HepG2 xenograft)	150-500 mg/kg, twice weekly for 21 days	43.5 ± 20% inhibition of tumor volume at 500 mg/kg.	
Nude Mice	Muscle Invasive Bladder Cancer (T24 xenograft)	20 mg/kg, i.v. every 3 days for 21 days	Significant suppression of in vivo tumorigenesis.	-

# **Experimental Protocols**

# Protocol 1: Alzheimer's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of DHM in an APP/PS1 transgenic mouse model of Alzheimer's disease.

#### Materials:

- APP/PS1 transgenic mice (4 months old)
- Dihydromyricetin (DHM)
- Dimethyl sulfoxide (DMSO)
- Sterile saline
- Morris Water Maze apparatus
- Immunofluorescence and Western blot reagents

#### Procedure:

Animal Grouping: Randomly divide 32 APP/PS1 transgenic mice into four groups (n=8 each):
 2-week DHM-treated, 2-week control, 4-week DHM-treated, and 4-week control.



#### Drug Administration:

- Prepare a stock solution of DHM in DMSO.
- For treatment groups, dilute the DHM stock in sterile saline to a final concentration for a dose of 1 mg/kg.
- Administer DHM (1 mg/kg) via intraperitoneal (i.p.) injection daily at the same time.
- For control groups, administer an equivalent volume of DMSO diluted in saline.
- Behavioral Testing (Morris Water Maze):
  - Following the 2 or 4-week treatment period, assess spatial learning and memory.
  - The maze consists of a circular pool filled with opaque water, with a hidden platform.
  - Train mice to find the hidden platform over several days.
  - Record escape latency, path length, and time spent in the target quadrant during a probe trial without the platform.
- Tissue Collection and Analysis:
  - After behavioral testing, euthanize the mice and perfuse with saline.
  - Harvest brain tissue; fix one hemisphere for immunofluorescence and homogenize the other for Western blotting.
  - Immunofluorescence: Stain brain sections for markers of microglial activation (e.g., Iba1)
    and NLRP3 inflammasome components.
  - Western Blot: Analyze protein levels of inflammatory markers (e.g., IL-1β) in brain homogenates.[4]

# Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of DHM.



#### Materials:

- Wistar rats
- Dihydromyricetin (DHM)
- 1% Carrageenan solution in saline
- Plethysmometer

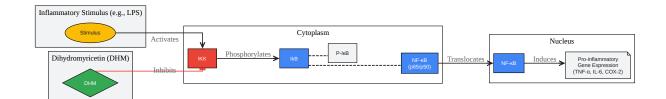
#### Procedure:

- Animal Grouping: Acclimatize rats and divide them into a vehicle control group and a DHM treatment group (n=8 per group).
- Drug Administration: Administer DHM (250 mg/kg) or vehicle orally to the respective groups.
- Induction of Edema: One hour after drug administration, inject 100 μL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]
- · Measurement of Paw Volume:
  - Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline).
  - Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for the DHM-treated group compared to the vehicle control group at each time point.

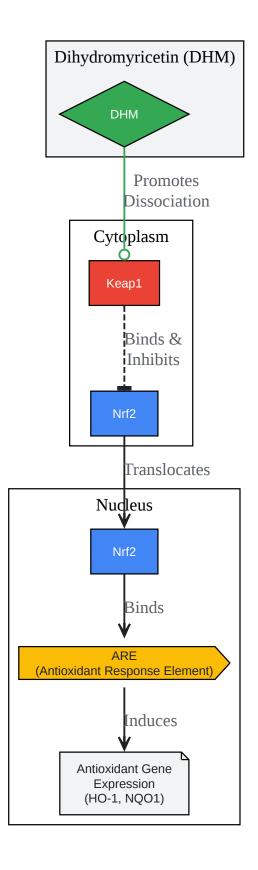
# **Signaling Pathways and Visualizations**

DHM exerts its effects by modulating several key signaling pathways, including NF-κB and Nrf2.

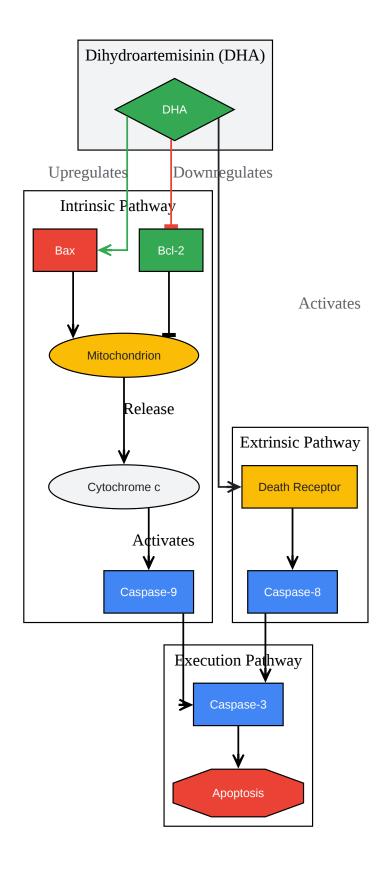




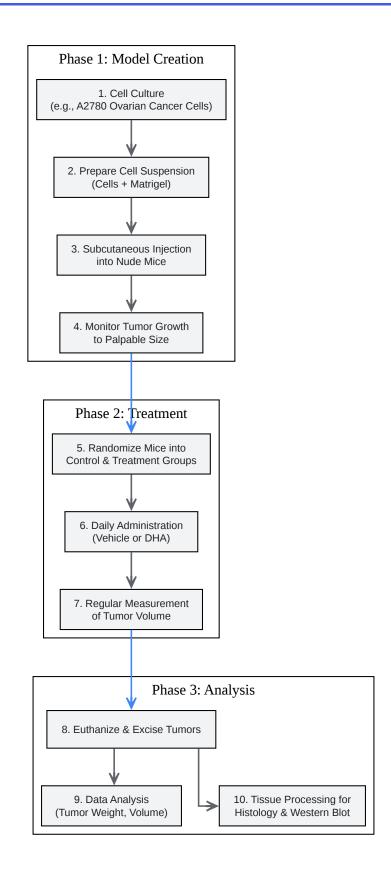












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- To cite this document: BenchChem. [Animal models for studying Dihydrosesamin in vivo effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1153223#animal-models-for-studyingdihydrosesamin-in-vivo-effects]

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